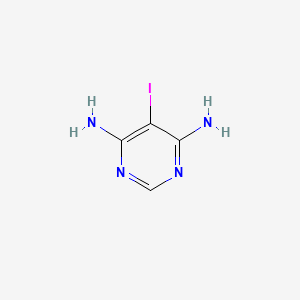

5-Iodopyrimidine-4,6-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodopyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHLQCSKEMTMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461977 | |

| Record name | 4,6-Pyrimidinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214907-09-2 | |

| Record name | 4,6-Pyrimidinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodopyrimidine-4,6-diamine

This guide provides a comprehensive overview of the synthesis and characterization of 5-Iodopyrimidine-4,6-diamine, a key intermediate in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by field-proven insights to ensure reproducibility and reliability.

Introduction: The Significance of this compound

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1] The introduction of an iodine atom at the C5 position of the pyrimidine ring, as in this compound, offers a versatile handle for further functionalization through various cross-coupling reactions. This makes it a valuable building block in the synthesis of complex molecular architectures with potential therapeutic applications, such as kinase inhibitors.[2] The diamino substitution at the C4 and C6 positions further enhances its utility as a scaffold in drug discovery.

This document will first elucidate a robust synthetic pathway to this compound, followed by a detailed exposition of the analytical techniques required for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the direct electrophilic iodination of the commercially available precursor, pyrimidine-4,6-diamine. The electron-rich nature of the pyrimidine ring, activated by the two amino groups, facilitates the regioselective introduction of iodine at the C5 position.

Synthetic Pathway Overview

The proposed synthesis involves a one-step iodination reaction. Two effective methods are presented: a classical approach using an iodine monochloride equivalent and a green chemistry approach employing solid-state grinding.

Caption: Synthetic route to this compound.

Experimental Protocols

Method A: Iodination using N-Iodosuccinimide

This method provides a reliable and high-yielding route to the target compound.

Protocol:

-

To a solution of pyrimidine-4,6-diamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and then a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Method B: Green Solvent-Free Iodination

This environmentally friendly approach avoids the use of toxic solvents and reagents.[3][4][5][6][7]

Protocol:

-

In a mortar, combine pyrimidine-4,6-diamine (1.0 eq), iodine (I₂) (1.2 eq), and silver nitrate (AgNO₃) (1.2 eq).

-

Grind the mixture with a pestle for 20-30 minutes at room temperature. The reaction progress can be visually monitored by the change in color.[3][4][5][6][7]

-

After completion, add ethyl acetate to the solid mixture and stir for 15 minutes.

-

Filter the mixture to remove silver iodide and any unreacted starting materials.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques.

Caption: Workflow for the characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound.

| Technique | Expected Results |

| ¹H NMR | Singlet for the C2-H proton, two broad singlets for the two NH₂ groups. The chemical shift of the C2-H proton will be influenced by the electron-withdrawing iodine atom. |

| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The C5 carbon directly attached to the iodine will show a characteristic low-field shift. |

| FT-IR (cm⁻¹) | N-H stretching vibrations for the primary amines (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-N stretching (around 1200-1350 cm⁻¹).[8][9] |

| Mass Spec (HRMS) | The molecular ion peak [M+H]⁺ should be observed at the calculated m/z value for C₄H₆IN₄. The isotopic pattern for iodine will be characteristic. |

| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values for the empirical formula C₄H₅IN₄. |

| Melting Point | A sharp melting point range is indicative of high purity. |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in a deuterated solvent such as DMSO-d₆. The aromatic proton at the C2 position is expected to appear as a singlet. The two amino groups at C4 and C6 will likely give rise to two separate broad singlets due to their different chemical environments.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in DMSO-d₆ should reveal four signals. The carbon atom bearing the iodine (C5) will be significantly shifted downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Acquire the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands to identify include the N-H stretches of the amino groups, and the characteristic aromatic C=C and C=N stretching frequencies of the pyrimidine ring.[8][9]

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition. The observed mass should match the calculated exact mass of the protonated molecule [C₄H₅IN₄ + H]⁺.

Elemental Analysis

-

Combustion analysis should be performed to determine the weight percentages of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values.

Conclusion

This guide has outlined a practical and efficient approach for the synthesis of this compound, a valuable building block for chemical and pharmaceutical research. By following the detailed synthetic and characterization protocols, researchers can reliably obtain and validate this important chemical entity. The provided methodologies emphasize both efficiency and adherence to green chemistry principles, reflecting modern standards in synthetic chemistry.

References

- 1. heteroletters.org [heteroletters.org]

- 2. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 5-Iodopyrimidine-4,6-diamine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Iodopyrimidine-4,6-diamine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. As a niche synthetic intermediate, publicly available experimental data for this specific molecule is limited. Therefore, this document synthesizes theoretical values, extrapolated data from its parent compound, 4,6-diaminopyrimidine, and expert analysis to offer a robust profile for researchers, scientists, and drug development professionals. The guide details the compound's chemical identity, core physicochemical parameters, and predicted spectroscopic characteristics. Furthermore, it outlines standardized, best-practice experimental protocols for the empirical determination of these properties, ensuring scientific rigor in its application.

Introduction and Strategic Context

Pyrimidine derivatives are foundational scaffolds in drug development, renowned for their diverse biological activities.[1] The introduction of a halogen atom, such as iodine, into the pyrimidine ring can significantly modulate a molecule's steric and electronic properties, often enhancing binding affinity to biological targets, improving metabolic stability, or altering lipophilicity. This compound is a strategic, yet under-characterized, building block. Its structural motif, featuring two amino groups and an iodine atom, presents multiple reactive sites for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecules, potentially including kinase inhibitors and other targeted therapeutics.

This guide serves as a primary reference for scientists working with this compound, providing a critical foundation for its use in synthetic chemistry, computational modeling, and early-stage drug development workflows.

Chemical Identity and Structural Properties

The fundamental identity of a compound is the cornerstone of all subsequent research. The following table summarizes the key identifiers for this compound.

| Property | Data | Source / Method |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₄H₅IN₄ | Calculation |

| Molecular Weight | 236.01 g/mol | Calculation |

| Canonical SMILES | C1=C(C(=NC=N1)N)I | Structure |

| InChI Key | Predicted: FZJPHVOTSVBFEF-UHFFFAOYSA-N | Calculation |

| CAS Registry Number | Not Publicly Available | Database Search |

| Appearance | Predicted: White to light yellow/brown crystalline powder. | Inference[2][3] |

The structure consists of a pyrimidine ring substituted with two amino groups at positions 4 and 6, and an iodine atom at position 5. The presence of the amino groups makes the compound a weak base.

Core Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is scarce. To provide meaningful context, the following table presents its calculated or predicted properties alongside the experimentally determined values for its parent compound, 4,6-diaminopyrimidine. This comparison highlights the significant influence of the iodine substituent.

| Physicochemical Property | 4,6-Diaminopyrimidine (Parent Compound) | This compound (Target) | Rationale for Prediction / Causality |

| Molecular Weight ( g/mol ) | 110.12[3] | 236.01 (Calculated) | The substantial increase is due to the addition of a heavy iodine atom (atomic weight ~126.9 amu) in place of a hydrogen atom. |

| Melting Point (°C) | 271[3] | Predicted: >200 (with decomposition) | Iodination generally increases melting point due to stronger intermolecular forces (van der Waals, dipole-dipole). However, thermal instability is common in poly-substituted, nitrogen-rich heterocycles. Empirical determination is essential. |

| Boiling Point (°C) | 364 (at 760 mmHg)[2] | Predicted: >350 (with decomposition) | A significant increase from the parent compound is expected due to the higher molecular weight. However, the compound will likely decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | High solubility[3] | Predicted: Low to Moderate | The large, nonpolar iodine atom is expected to decrease hydrogen bonding with water and increase the molecule's hydrophobicity, thereby reducing aqueous solubility compared to the highly soluble parent compound. |

| Lipophilicity (LogP) | Predicted: Low | Predicted: Moderate to High | The addition of a halogen atom significantly increases the octanol-water partition coefficient (LogP). This shift is critical for predicting membrane permeability and pharmacokinetic behavior. |

| pKa (Basic) | Experimental data not found | Predicted: 3.5 - 5.5 | The amino groups confer basicity. The electron-withdrawing inductive effect of the adjacent iodine atom is expected to decrease the basicity (lower the pKa) of the amino groups compared to the unsubstituted parent compound. The precise value determines the ionization state at physiological pH (7.4), which impacts solubility and target binding. |

Predicted Spectroscopic Profile

For unambiguous identification and quality control, spectroscopic analysis is paramount. While experimental spectra for this compound are not publicly available, the following characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the C2-proton of the pyrimidine ring. The protons of the two amino groups (NH₂) would likely appear as two distinct broad singlets, with their chemical shifts being concentration and temperature-dependent.

-

¹³C NMR: The spectrum will show four distinct carbon signals. The carbon atom bonded to iodine (C5) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. The other three aromatic carbons (C2, C4, C6) will have chemical shifts typical for amino-substituted pyrimidines.

-

Mass Spectrometry (MS): The ESI-MS spectrum in positive mode would show a prominent molecular ion peak [M+H]⁺ at m/z 237.0. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-N stretching vibrations.

Experimental Workflows and Protocols

Scientific integrity demands empirical validation. The following section details standardized protocols for determining the key physicochemical properties of a novel compound like this compound.

Workflow for Compound Identity and Purity Verification

The first step in any research endeavor is to confirm the identity and purity of the starting material. This self-validating workflow ensures the reliability of all subsequent data.

Protocol: Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities which disrupt the crystal lattice.

-

Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating Ramp: Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.

-

Precise Measurement: For a new sample, cool the apparatus to at least 20 °C below the approximate melting point. Begin a new measurement with a slow heating ramp (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This is the melting range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility governs bioavailability and is a key parameter for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (e.g., 5 mg in 1 mL) in a glass vial. The excess is critical to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solids.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Calculation: Express the solubility in units such as mg/mL or µM.

Chemical Stability and Reactivity

Stability: Based on similar structures, this compound is expected to be stable under standard storage conditions (room temperature, protected from light).[4] However, halogenated aromatic compounds can be sensitive to light, and long-term exposure may lead to de-iodination. It is advisable to store the compound in a cool, dark, and dry place. The amino groups may also be susceptible to slow oxidation.

Reactivity: The molecule's reactivity is dictated by its functional groups:

-

Amino Groups: These are nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. They are key handles for synthetic elaboration.

-

Iodine Atom: The C-I bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 5-position. This is a powerful tool for library synthesis in drug discovery.

-

Pyrimidine Ring: The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions, although the amino groups are strongly activating and may direct reactivity.

The relationship between these reactive sites allows for a logical synthetic strategy, as illustrated below.

Conclusion

This compound represents a promising but sparsely characterized chemical entity. This guide has established a foundational physicochemical profile by integrating theoretical calculations with extrapolated data from its parent compound, 4,6-diaminopyrimidine. We have predicted its core properties, including molecular weight, melting point, solubility, and spectroscopic signatures, while clearly delineating between calculated and known values. The provided best-practice protocols for empirical characterization and the outlined reactivity pathways offer a clear roadmap for researchers. This document empowers scientists to confidently incorporate this compound into their research and development programs, accelerating the discovery of novel chemical matter.

References

A Technical Guide to the Spectroscopic Characterization of 5-Iodopyrimidine-4,6-diamine

This guide provides an in-depth technical overview of the spectroscopic techniques essential for the structural elucidation and quality control of 5-Iodopyrimidine-4,6-diamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a practical framework for understanding the causality behind experimental choices and for interpreting the resulting data with confidence. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Its Spectroscopic Implications

This compound is a substituted pyrimidine with a unique electronic and structural profile that directly influences its spectroscopic signature. The pyrimidine ring is an electron-deficient aromatic system. The two amino groups at positions 4 and 6 are strong electron-donating groups (EDGs), which significantly modulate the electron density of the ring. Conversely, the iodine atom at position 5 is an electron-withdrawing group (EWG) through induction, and its large atomic size also imparts significant steric and electronic effects.

Understanding these intramolecular interactions is key to predicting and interpreting the spectroscopic data. The interplay between the EDGs and the EWG on the pyrimidine core will be a recurring theme in our analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide definitive information about its chemical structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with key signals corresponding to the aromatic proton and the amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Field Insights |

| H-2 | ~8.0 - 8.5 | Singlet (s) | 1H | This proton is situated between two electron-withdrawing nitrogen atoms, leading to a significant downfield shift. Its chemical shift is sensitive to the electronic effects of the substituents at positions 4, 5, and 6. |

| -NH₂ | ~5.5 - 7.5 | Broad Singlet (br s) | 4H | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A D₂O exchange experiment can be used for definitive assignment; upon addition of D₂O, the NH₂ signal will disappear. The broadness of the signal is due to quadrupolar broadening from the adjacent ¹⁴N atoms and chemical exchange. |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with amine groups as it is a hydrogen bond acceptor, which can sharpen the NH signals compared to less polar solvents like chloroform-d (CDCl₃).[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon framework. Due to the molecule's symmetry, we expect to see four distinct carbon signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |

| C-2 | ~155 - 160 | This carbon is adjacent to two nitrogen atoms, resulting in a significant downfield shift. |

| C-4, C-6 | ~160 - 165 | These carbons are bonded to amino groups, which are strongly electron-donating, causing a downfield shift. They are also adjacent to ring nitrogens. |

| C-5 | ~75 - 85 | This is the most upfield of the aromatic carbons. The "heavy atom effect" of the directly attached iodine atom causes a pronounced upfield shift. This is a highly characteristic signal. |

Trustworthiness Through Self-Validation: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) can be used to confirm the identity of each carbon signal.[4] For this compound, a DEPT-135 experiment would show a positive signal for the C-2 methine carbon and no signals for the quaternary carbons (C-4, C-5, C-6).

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[3][5]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution and peak shape.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.[4]

-

(Optional but Recommended) Perform a D₂O exchange experiment and 2D NMR experiments like COSY and HSQC for unambiguous assignments.

-

Visualization of NMR Workflow

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale and Field Insights |

| 3450 - 3200 | N-H stretch | Strong, broad | The presence of two primary amine groups will result in strong, and likely multiple, absorption bands in this region. Hydrogen bonding can cause significant broadening of these peaks. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | This corresponds to the stretching of the C-H bond at the C-2 position of the pyrimidine ring. |

| 1650 - 1550 | N-H bend (scissoring) & C=N/C=C ring stretches | Strong to Medium | This region will contain overlapping bands from the scissoring vibration of the NH₂ groups and the stretching vibrations of the C=C and C=N bonds within the aromatic pyrimidine ring. |

| 1450 - 1350 | C-N stretch | Medium to Strong | Stretching vibrations of the bonds between the ring carbons and the amine nitrogens. |

| Below 1000 | C-I stretch & Ring Bending | Medium to Weak | The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. Various out-of-plane bending vibrations of the ring also appear in the fingerprint region. |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

-

Visualization of Key IR Vibrational Modes

Caption: A diagram illustrating the key IR vibrational modes for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.[7]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₄H₅IN₄). The exact mass would be approximately 235.96 g/mol . Due to the presence of one iodine atom, a very characteristic M+1 peak will be absent, but the isotopic pattern of iodine is monoisotopic (¹²⁷I). The presence of four nitrogen atoms means the molecular weight will be an odd number, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways:

-

Loss of I•: A major fragmentation pathway would be the cleavage of the C-I bond, which is relatively weak, to give a fragment at [M - 127]⁺. This would be a prominent peak.

-

Loss of HCN: Pyrimidine rings often undergo fragmentation by losing hydrogen cyanide (HCN, 27 Da). Sequential losses of HCN are possible.

-

Loss of NH₂• or NH₃: Fragmentation involving the amino groups could lead to peaks corresponding to [M - 16]⁺ or [M - 17]⁺.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and induce fragmentation.

-

Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of MS Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. This guide provides a predictive framework and robust experimental protocols to enable researchers to confidently acquire and interpret the necessary spectroscopic data. By understanding the influence of the diamino and iodo substituents on the pyrimidine core, one can anticipate the key spectral features that confirm the identity and purity of this important heterocyclic compound.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure of Diaminopyrimidine Derivatives

To our valued researchers, scientists, and drug development professionals,

It is with a commitment to scientific accuracy that we present this in-depth technical guide. Our initial objective was to focus solely on the crystal structure of 5-Iodopyrimidine-4,6-diamine. However, a comprehensive search of crystallographic databases and the scientific literature has revealed that detailed, publicly available crystal structure data for this specific compound is not currently available.

In the spirit of advancing research and providing valuable insights, we have broadened the scope of this guide to encompass the Crystal Structure Analysis of Diaminopyrimidine Derivatives . This allows us to deliver a robust and technically detailed resource that remains highly relevant to your interests. The principles, methodologies, and applications discussed herein are directly applicable to the study of this compound, should its crystal structure become known in the future.

This guide will delve into the synthesis, crystallization, and structural elucidation of this important class of molecules, drawing upon published data for closely related analogues to illustrate key concepts and techniques.

The Significance of Diaminopyrimidines in Medicinal Chemistry

The diaminopyrimidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. These compounds are recognized for their ability to mimic the purine bases of DNA and RNA, allowing them to function as potent enzyme inhibitors. Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The precise three-dimensional arrangement of atoms within the crystal lattice of these molecules is paramount, as it governs their physicochemical properties, such as solubility and stability, and dictates their binding affinity to biological targets.

Synthesis and Crystallization of Diaminopyrimidine Derivatives

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

General Synthesis Strategies

The synthesis of diaminopyrimidine derivatives often involves multi-step reaction sequences. A common approach for introducing substituents at the 5-position of the pyrimidine ring is through electrophilic halogenation. For instance, the iodination of a 2,4-diamino-6-substituted pyrimidine can be achieved using N-iodosuccinimide in an appropriate solvent like acetonitrile.[1] The general synthetic pathway can be conceptualized as follows:

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step. Success is dependent on a variety of factors including solvent system, temperature, and the rate of solvent evaporation. Common techniques for the crystallization of organic molecules like diaminopyrimidine derivatives include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

Elucidating the Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Experimental Workflow

The process of determining a crystal structure via single-crystal X-ray diffraction follows a well-defined workflow:

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates and thermal displacement parameters.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Case Study: Crystal Structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine

To illustrate the insights gained from crystal structure analysis, we will examine the published structure of a related diaminopyrimidine derivative, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.[2]

Crystallographic Data Summary

| Parameter | Value[2] |

| Chemical Formula | C₁₃H₁₆N₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (7) |

| b (Å) | 12.3456 (8) |

| c (Å) | 11.4567 (9) |

| β (°) | 98.765 (4) |

| Volume (ų) | 1412.3 (2) |

| Z | 4 |

Molecular and Packing Structure

The crystal structure of this compound reveals a dimeric arrangement stabilized by N—H⋯N hydrogen bonds.[2] The pyrimidine and phenyl rings adopt a twisted conformation relative to each other.[2]

The Role of Crystal Structure in Drug Development

The knowledge of a compound's crystal structure is invaluable in the drug development process. It provides a rational basis for understanding and optimizing the properties of a drug candidate.

-

Structure-Based Drug Design (SBDD): The precise atomic coordinates from a crystal structure can be used in computational modeling to understand how a molecule binds to its target protein. This allows for the rational design of new analogues with improved potency and selectivity.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have vastly different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.

-

Intellectual Property: A novel crystal form of a drug can be a patentable invention, providing crucial intellectual property protection.

Conclusion

While the specific crystal structure of this compound remains to be determined, the methodologies and principles outlined in this guide provide a comprehensive framework for the structural analysis of diaminopyrimidine derivatives. The insights gained from such studies are critical for advancing our understanding of these important molecules and for the development of new and improved therapeutics. The scientific community eagerly awaits the elucidation of the crystal structure of this compound, which will undoubtedly contribute to the growing body of knowledge in this vital area of medicinal chemistry.

References

Solubility and stability of 5-Iodopyrimidine-4,6-diamine

An In-Depth Technical Guide to the Solubility and Stability of 5-Iodopyrimidine-4,6-diamine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, focusing on its solubility in common laboratory solvents and its chemical stability under various stress conditions. As a key intermediate in pharmaceutical synthesis, a thorough understanding of these characteristics is critical for researchers, process chemists, and formulation scientists. This document outlines the theoretical principles governing its solubility, provides a predictive solubility profile, and details a robust experimental protocol for its empirical determination using the gold-standard shake-flask method. Furthermore, it delves into the stability of the compound, presenting a systematic approach to forced degradation studies as per ICH guidelines. Detailed, step-by-step methodologies for both solubility and stability testing are provided, supported by validated analytical techniques such as HPLC-UV. The insights herein are intended to facilitate efficient process development, formulation design, and ensure the quality and reliability of research outcomes involving this compound.

Introduction to this compound

This compound is a substituted pyrimidine derivative characterized by a pyrimidine core with amino groups at positions 4 and 6, and an iodine atom at position 5. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development, forming the core structure of numerous biologically active molecules, including nucleobases and various therapeutic agents.[1] The unique arrangement of two electron-donating amino groups and a bulky, electron-withdrawing iodine atom imparts specific chemical properties that influence its reactivity, solubility, and stability. A precise understanding of these properties is paramount for its effective use as a synthetic building block.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₅IN₄

-

Molecular Weight: 235.95 g/mol

-

Appearance: Typically an off-white to light brown solid powder.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its purification, formulation, and bioavailability. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2]

Theoretical Principles and Predictive Analysis

The solubility of this compound is governed by the interplay of its functional groups:

-

Amino Groups (-NH₂): The two primary amine groups are polar and capable of acting as both hydrogen bond donors and acceptors. This feature strongly suggests favorable interactions and enhanced solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[3]

-

Pyrimidine Ring: The nitrogen atoms within the heterocyclic ring contribute to the molecule's polarity and can act as hydrogen bond acceptors.

-

Iodine Atom (-I): The large iodine atom increases the molecular weight and surface area. While it is a polarizable atom that can participate in dipole-dipole interactions, its overall contribution is sterically hindering and lipophilic, which may decrease solubility in highly polar solvents like water but improve it in less polar organic solvents.

Based on this structural analysis, this compound is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like alcohols, and sparingly soluble to insoluble in nonpolar solvents such as toluene and hexanes.

Predictive Solubility Data

While extensive empirical data is not publicly available, the following table presents a predictive and hypothetical, yet realistic, solubility profile for this compound in common laboratory solvents at ambient temperature (20-25°C). This serves as a practical guide for solvent selection.

| Solvent Category | Solvent | Dielectric Constant (20°C)[4] | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative, mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | Highly Soluble | > 100 |

| Dimethylformamide (DMF) | 38.3 | Soluble | 50 - 100 | |

| Acetonitrile (MeCN) | 36.6 | Sparingly Soluble | 5 - 10 | |

| Polar Protic | Methanol (MeOH) | 32.7 | Moderately Soluble | 10 - 20 |

| Ethanol (EtOH) | 24.6 | Sparingly Soluble | 2 - 5 | |

| Water | 80.1 | Slightly Soluble | < 1 | |

| Less Polar | Ethyl Acetate (EtOAc) | 6.0 | Slightly Soluble | < 1 |

| Dichloromethane (DCM) | 9.1 | Very Slightly Soluble | < 0.5 | |

| Nonpolar | Toluene | 2.4 | Insoluble | < 0.1 |

| Hexanes | 1.9 | Insoluble | < 0.1 |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility.[3] It is a robust and reliable technique for generating accurate solubility data.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 2.0 mL) of the selected solvents. A visible excess of solid must remain to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Determine the concentration by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the original solubility (in mg/mL) by multiplying the measured concentration by the dilution factor.

Visualization: Solubility Determination Workflow

References

Discovery of novel pyrimidine-based therapeutic agents

An In-Depth Technical Guide to the Discovery of Novel Pyrimidine-Based Therapeutic Agents

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of DNA, RNA, and a multitude of clinically successful therapeutic agents.[1][2] Its versatility, synthetic accessibility, and ability to form crucial hydrogen bond interactions have established it as a "privileged scaffold" in drug discovery.[3][4][5] This guide provides drug development professionals with a comprehensive overview of the modern workflow for discovering novel pyrimidine-based therapeutics, from initial target validation to preclinical candidate selection. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for robust and reproducible drug discovery campaigns targeting a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][6][7]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

The six-membered heterocyclic pyrimidine ring is not merely a synthetic curiosity; it is a cornerstone of life. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its derivatives are intimately involved in cellular signaling, replication, and metabolism.[2][8][9] This inherent biological relevance allows pyrimidine-based compounds to interact with a wide array of enzymes and receptors within the cell.[2]

Medicinal chemists prize the pyrimidine scaffold for several key reasons:

-

Structural Versatility: The ring can be readily and diversely functionalized at the 2, 4, 5, and 6 positions, allowing for the fine-tuning of a compound's steric and electronic properties to achieve desired potency and selectivity.[3]

-

Bioisosteric Potential: The pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties such as solubility and metabolic stability.[3][6]

-

Proven Clinical Success: A significant number of FDA-approved drugs, from the anticancer agent 5-Fluorouracil to kinase inhibitors like Imatinib and the antiviral Zidovudine, incorporate a pyrimidine core, validating its utility.[10][11][12]

This guide will navigate the strategic pathway of leveraging these advantages to develop the next generation of pyrimidine-based therapeutics.

The Discovery Engine: A Workflow for Novel Pyrimidine Therapeutics

The journey from a chemical concept to a viable drug candidate is a systematic process of design, synthesis, and validation. The following workflow illustrates the key stages, each of which requires a deep understanding of the underlying biology and chemistry.

Target Identification: Where Pyrimidines Shine

The success of a therapeutic agent is fundamentally tied to its biological target. Pyrimidine scaffolds have shown exceptional efficacy against several classes of targets, primarily due to their ability to mimic the adenine ring of ATP or interact with nucleotide-binding sites.[13]

Protein Kinases: A Premier Target Class

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[14][15] Pyrimidine derivatives are particularly effective as kinase inhibitors.

-

EGFR, HER2, and VEGFR: These receptor tyrosine kinases are crucial drivers of cell proliferation and angiogenesis in tumors. Pyrimidine-based inhibitors can achieve high potency and selectivity against these targets. For example, the fused pyrido[2,3-d]pyrimidine scaffold is a critical component in inhibitors of cyclin-dependent kinases (CDKs) like Palbociclib.[15] The combination of a pyrimidine core with other moieties, such as a sulfonamide, can even yield dual-target inhibitors against EGFR/HER2.[3][4]

-

Janus Kinases (JAKs): JAKs are central to cytokine signaling pathways that mediate immune responses. Selective JAK1 inhibitors based on a 2,4-diaminopyrimidine core have been developed for treating inflammatory conditions.[16]

-

Aurora Kinases: These are key regulators of mitosis and are often overexpressed in cancer. Pyrimidine-based inhibitors have been designed to induce the "DFG-out" (inactive) conformation of Aurora A kinase, leading to reduced levels of oncoproteins like MYC.[17]

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[19] Viruses are highly dependent on the host cell's supply of nucleotides for replication.[20] Targeting a host enzyme like DHODH offers a novel antiviral strategy with a potentially high barrier to resistance. Potent and selective DHODH inhibitors have demonstrated broad-spectrum antiviral activity against viruses like cytomegalovirus and adenovirus.[19] The antiviral effect of these inhibitors can be reversed by the addition of external pyrimidine precursors like uridine, confirming the mechanism of action.[19][20]

Lead Generation and Optimization

Once a target is validated, the next step is to identify and refine a "lead" compound. This involves screening large libraries and then systematically modifying the initial hits to improve their therapeutic properties.

High-Throughput Screening (HTS)

HTS allows for the rapid testing of large, diverse chemical libraries against the target of interest. Pyrimidine-based libraries are particularly valuable due to the scaffold's versatility.[21][22]

Workflow for a Typical Kinase HTS Campaign:

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves the iterative process of making specific chemical modifications to a compound and measuring the effect on its biological activity.[7][23][24] The goal is to develop a clear understanding of which parts of the molecule are essential for potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[25]

For pyrimidine scaffolds, SAR studies often explore:

-

Substitutions at C2, C4, and C6: These positions are frequently used to interact with the "hinge" region of a kinase's ATP-binding pocket or to introduce vectors that can be modified to improve solubility and cell permeability.

-

Modifications at C5: This position can be used to modulate the electronic properties of the ring or to introduce groups that probe deeper into a binding pocket, often enhancing selectivity.

-

Fused Ring Systems: Creating fused systems like pyrazolo[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines can rigidly constrain the molecule's conformation, which can lead to a significant increase in binding affinity and selectivity.[5][13][15]

Data-Driven Decisions: Quantitative Analysis

The drug discovery process relies on quantitative data to compare compounds and make informed decisions. IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a drug's potency.

Table 1: Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

| Compound (Class) | Target Kinase | Biochemical IC₅₀ | Cellular IC₅₀ (Cell Line) | Source(s) |

|---|---|---|---|---|

| Osimertinib (Pyrimidine) | EGFR (T790M mutant) | ~1 nM | ~15 nM (H1975) | [18] |

| Erlotinib (Quinazoline) | EGFR (T790M mutant) | ~200 nM | >5000 nM (H1975) | [18] |

| Indazol-pyrimidine 4f | N/A (Anticancer) | N/A | 1.629 µM (MCF-7) | [22][26] |

| Indazol-pyrimidine 4i | N/A (Anticancer) | N/A | 1.841 µM (MCF-7) | [22][26] |

| Compound 35 (Pyrimidine) | Nav1.2 Channel | 65 nM | N/A |[27] |

This data demonstrates the superior potency of a third-generation pyrimidine-based EGFR inhibitor (Osimertinib) against a key resistance mutation compared to an older, non-pyrimidine inhibitor. It also shows the potent anticancer and ion channel activity of novel pyrimidine scaffolds.

Field-Proven Methodologies: Key Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, step-by-step methodologies for common assays used in the evaluation of pyrimidine-based therapeutic agents.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (HTS Format)

Objective: To determine the inhibitory activity of test compounds against a specific protein kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence, produced by an ATP-dependent luciferase, indicates higher kinase activity (more ATP consumed). Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Methodology:

-

Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds from the pyrimidine library (typically dissolved in DMSO) into a 384-well, low-volume, solid white assay plate.

-

Enzyme Preparation: Prepare a reaction mixture containing the purified target kinase (e.g., eEF-2K) and its specific peptide substrate in a kinase assay buffer.[21]

-

Enzyme Addition: Dispense 5 µL of the enzyme/substrate mixture into each well of the assay plate containing the test compounds. Allow a pre-incubation period of 15 minutes at room temperature to permit compound binding to the enzyme.

-

Reaction Initiation: Prepare a solution of ATP in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[21] The incubation time should be optimized to ensure the reaction is within the linear range.

-

Signal Detection: Stop the reaction and add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and its substrate, which will produce light in the presence of ATP.

-

Readout: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or a potent known inhibitor). Plot the normalized percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of pyrimidine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Readout: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration and calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit cell proliferation by 50%.[22]

Conclusion and Future Directions

The pyrimidine scaffold remains one of the most fruitful starting points for the discovery of novel therapeutic agents.[2][28] Its proven track record and chemical tractability ensure its continued relevance in medicinal chemistry. Future research will likely focus on developing pyrimidine derivatives with even greater selectivity, particularly for challenging targets like specific kinase isoforms or mutant proteins that drive drug resistance.[3] The hybridization of the pyrimidine core with other pharmacophores to create dual-target or multi-target agents is also a promising strategy to tackle complex diseases like cancer.[4][14] As our understanding of disease biology deepens, the logical, data-driven discovery workflows outlined in this guide will be essential for translating the potential of the pyrimidine scaffold into clinically effective medicines.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 16. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry.[1] As an aromatic heterocycle with two nitrogen atoms at positions 1 and 3, its structure is simple yet profoundly significant.[1] Its prevalence in natural bioactive molecules—most notably the nucleobases uracil, cytosine, and thymine which form the building blocks of RNA and DNA—has long signaled its deep-seated biological relevance.[1][2][3][4][5] This inherent biological role allows pyrimidine-based drugs to readily interact with enzymes, genetic materials, and other biocomponents within the cell.[6] For generations, this has inspired medicinal chemists to explore the vast chemical space offered by pyrimidine derivatives, leading to a multitude of clinically successful drugs.[1]

The pyrimidine scaffold is considered a "privileged structure" in drug discovery, a term reserved for molecular frameworks that can provide useful ligands for more than one type of biological target.[7][8] This versatility is not accidental; it stems from a unique combination of physicochemical properties, synthetic tractability, and the ability to engage in specific, high-affinity interactions with a wide array of proteins.[6][9][10] Consequently, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[6][11][12]

This guide provides a comprehensive technical overview of the role of the pyrimidine scaffold in drug discovery. We will delve into its mechanisms of action across key therapeutic areas, present detailed experimental protocols for its synthesis and evaluation, and explore the structure-activity relationships that guide the optimization of new drug candidates.

Chapter 1: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Physicochemical Properties and Biological Rationale

The six-membered ring of pyrimidine containing two nitrogen atoms at positions 1 and 3 imparts a unique set of electronic and structural features.[2][13] This arrangement creates a π-deficient system, influencing the molecule's reactivity and its ability to participate in non-covalent interactions. Key properties include:

-

Hydrogen Bonding Capability: The nitrogen atoms in the ring are excellent hydrogen bond acceptors. Furthermore, substituents, particularly amino groups at the C2 and C4 positions, can act as hydrogen bond donors. This dual capacity is critical for the specific recognition and binding of pyrimidine-containing molecules to the active sites of enzymes and receptors.[10]

-

Bioisosterism: The pyrimidine ring is often used as a bioisostere for purine or phenyl groups.[7][14] This means it can replace these other rings in a drug molecule without losing the desired biological activity, often while improving properties like solubility, metabolic stability, or target selectivity. Its role as an "ATP-mimic" in kinase inhibitors is a prime example of this principle.[7]

-

Synthetic Versatility: The pyrimidine core is synthetically accessible, allowing for the creation of large, diverse libraries of compounds for high-throughput screening.[9] The positions on the ring (C2, C4, C5, and C6) can be readily functionalized, enabling fine-tuning of a compound's pharmacological profile through structure-activity relationship (SAR) studies.[3][11]

Foundational Role in Nature

The most compelling evidence for the scaffold's importance is its central role in genetics. The pyrimidine bases—cytosine (C), thymine (T), and uracil (U)—are fundamental components of nucleic acids.[3][12] This natural precedent means that biological systems are inherently equipped with transport and metabolic pathways for pyrimidine-like molecules, a feature that can be advantageously exploited in drug design.

Chapter 2: Therapeutic Applications & Mechanisms of Action

The synthetic flexibility and inherent biological relevance of the pyrimidine scaffold have led to its successful application across numerous therapeutic areas.

Anticancer Agents

Cancer therapy is arguably the area most impacted by pyrimidine-based drugs.[5] Their primary mechanism involves the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways that control cell growth, proliferation, and survival.[7][15]

Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives are designed as ATP-competitive inhibitors.[7] They mimic the adenine portion of ATP and bind to the enzyme's ATP-binding pocket. The pyrimidine's nitrogen atoms typically form crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. This binding event blocks the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade.[16][17]

Key kinase targets for pyrimidine-based inhibitors include:

-

Epidermal Growth Factor Receptor (EGFR): Overactivity of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[16] Pyrimidine-based drugs like Gefitinib and Osimertinib are potent EGFR inhibitors.[17][18]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibitors like Palbociclib (a pyrido[2,3-d]pyrimidine) target CDK4/6 and are used to treat certain types of breast cancer.[19][20]

-

Aurora Kinases: These serine/threonine kinases are involved in mitosis, and their inhibition can lead to apoptosis in cancer cells.[1]

Quantitative Data: EGFR Kinase Inhibitors

The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound | Scaffold Type | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) (H1975 Cell Line) |

| Erlotinib | Quinazoline | EGFR (WT) | ~2 | >5000 |

| Osimertinib | Pyrimidine | EGFR (T790M mutant) | ~1 | ~15 |

| Data compiled from multiple sources.[18] |

This table highlights the power of scaffold modification. Osimertinib, a third-generation pyrimidine-based inhibitor, was specifically designed to overcome resistance to earlier quinazoline-based drugs by potently inhibiting the EGFR T790M resistance mutation.[18]

Antiviral Agents

Pyrimidine derivatives are foundational to antiviral therapy, primarily as nucleoside analogues.[21]

Mechanism of Action: Chain Termination

These drugs are prodrugs that mimic natural pyrimidine nucleosides (like thymidine or cytidine).[22] Inside the cell, they are phosphorylated to their active triphosphate form. Viral polymerases, such as reverse transcriptase in HIV, mistakenly incorporate these analogues into the growing viral DNA or RNA strand.[21] Because these analogues often lack the 3'-hydroxyl group necessary for chain elongation, their incorporation leads to the termination of nucleic acid synthesis, thereby halting viral replication.[21][22]

-

Examples: Zidovudine (AZT) and Lamivudine are used in HIV therapy.[21] Flucytosine is an antifungal that is converted to 5-fluorouracil, which disrupts fungal RNA and DNA synthesis.[13][23][24]

Recent research has also shown that combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues can synergistically inhibit the replication of RNA viruses like SARS-CoV-2.[25][26] This strategy works by depleting the host cell's natural pool of pyrimidines, making the virus more susceptible to the effects of the nucleoside analogue.[25]

Antimicrobial Agents

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

In the realm of antibacterials, pyrimidines function as selective inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[13] Tetrahydrofolate is a vital cofactor in the biosynthesis of nucleotides and amino acids. By blocking this pathway, pyrimidine-based drugs starve the bacteria of essential building blocks, leading to a bacteriostatic effect.

The key to their success is selectivity. Drugs like Trimethoprim exhibit a much higher affinity for bacterial DHFR than for the human equivalent, which minimizes host toxicity.[13]

Chapter 3: Drug Discovery Workflow & Experimental Protocols

The journey of a pyrimidine-based compound from a laboratory concept to a clinical drug follows a structured, multi-stage process.

General Drug Discovery Workflow

The workflow is an iterative cycle of design, synthesis, and testing, aimed at optimizing a molecule's potency, selectivity, and pharmacokinetic properties.

Synthesis Protocol: The Biginelli Reaction

The Biginelli reaction is a classic, one-pot multi-component reaction for synthesizing dihydropyrimidinones, which are valuable intermediates.[27] Its efficiency and simplicity are prime examples of why the pyrimidine scaffold is synthetically tractable.

Objective: To synthesize a dihydropyrimidinone derivative from an aldehyde, a β-ketoester, and urea.

Methodology:

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an aryl aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea.[27]

-

Solvent and Catalyst Addition: Add a suitable solvent, typically ethanol. Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).

-

Causality: The acid catalyst is crucial for activating the aldehyde carbonyl group, facilitating the initial condensation step with urea. It also promotes the subsequent cyclization and dehydration steps.

-

-

Reaction Conditions: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the multiple bond-forming steps in this cascade reaction.

-

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Self-Validation: The crude product can be recrystallized from hot ethanol. The purity of the final product is confirmed by measuring its melting point and comparing it to the literature value, and by spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry). A sharp melting point indicates high purity.

-

In Vitro Assay Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of a test compound against a specific protein kinase. It is a self-validating system through the use of appropriate controls.

Objective: To measure the potency of a pyrimidine-based inhibitor against a target kinase (e.g., EGFR).

Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrimidine inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Further dilute these in the kinase assay buffer.[18]

-

Causality: A wide concentration range is necessary to generate a complete dose-response curve, from which the IC50 can be accurately calculated.

-

-

Reaction Setup (384-well plate format):

-

Test Wells: Add the test compound at various concentrations, the target kinase, and a specific peptide substrate.

-

Positive Control: Add a known, potent inhibitor of the kinase instead of the test compound. This well defines 100% inhibition.

-

Negative Control (Vehicle): Add only the DMSO vehicle instead of an inhibitor. This well defines 0% inhibition (maximum kinase activity).

-

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. The final ATP concentration should ideally be at or below its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., ADP-Glo™), where the amount of ADP produced is converted into a light signal.

-

Data Analysis:

-

Normalize the data: [(Signal_test - Signal_positive) / (Signal_negative - Signal_positive)] * 100.

-

Plot the normalized kinase activity (%) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: The assay is considered valid if the Z-factor (a measure of statistical effect size calculated from the positive and negative controls) is greater than 0.5.

-

Conclusion and Future Perspectives

The pyrimidine scaffold is, without question, a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents.[1] Its journey from a fundamental component of life to a central scaffold in life-saving medicines is a testament to its remarkable chemical and biological versatility. The systematic application of the experimental protocols and a deep understanding of targeted biological pathways are essential for unlocking the full therapeutic potential of this heterocyclic system.[1]

The future for pyrimidine-based drug discovery remains bright. Ongoing research is focused on developing next-generation therapeutics, including dual-target kinase inhibitors to combat drug resistance and covalent inhibitors for increased potency and duration of action.[28] As our understanding of disease biology deepens, the pyrimidine scaffold will undoubtedly continue to be a vital tool for medicinal chemists aiming to address the world's most pressing health challenges.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]

- 9. researchtrend.net [researchtrend.net]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 13. wjarr.com [wjarr.com]

- 14. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 17. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]